Thalidomide-5-(PEG2-amine), also known as 5-[(2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, is a specialized compound that serves as a functionalized ligand for cereblon in the context of targeted protein degradation research. This compound incorporates a polyethylene glycol (PEG) linker and a terminal amine, making it suitable for onward chemical modifications and conjugations with other biomolecules. It is classified under the category of small molecules with significant applications in drug development, particularly in the realm of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins within cells .
The synthesis of Thalidomide-5-(PEG2-amine) typically involves multi-step organic reactions that integrate both the thalidomide core structure and the PEG linker. While specific synthetic pathways are not detailed in the provided sources, the general approach includes:
The molecular weight of Thalidomide-5-(PEG2-amine) is approximately 440.88 g/mol, and it has a high purity level of ≥95% as determined by high-performance liquid chromatography (HPLC). The compound is stored at -20°C to maintain stability .
Thalidomide-5-(PEG2-amine) features a complex molecular architecture characterized by:
Thalidomide-5-(PEG2-amine) participates in various chemical reactions primarily due to its reactive functional groups:
These reactions are critical for its application in PROTAC development and other biochemical assays .
Thalidomide-5-(PEG2-amine) operates primarily through its interaction with cereblon, an E3 ubiquitin ligase component:
Relevant data points include its melting point (not specified), solubility characteristics, and reactivity profiles which are crucial for practical applications in laboratory settings .
Thalidomide-5-(PEG2-amine) has several scientific uses:
Thalidomide-5-(PEG2-amine) serves as an E3 ubiquitin ligase recruiter that binds CRBN, a substrate receptor of the Cullin 4 RING E3 ligase (CRL4CRBN) complex. Upon binding, the PROTAC induces ternary complex formation between CRBN and the target protein, enabling ubiquitin transfer from the E2 enzyme to the target. This ubiquitination marks the protein for proteasomal degradation [1] [8].
The terminal amine enables covalent conjugation to target protein ligands (e.g., kinase inhibitors) via reactions with NHS esters or carboxylic acids (using coupling agents like EDC/HATU) [2] [7]. Unlike small-molecule inhibitors, PROTACs incorporating this building block act catalytically—degrading multiple target molecules per PROTAC—and overcome limitations of occupancy-driven pharmacology [3] [8].
Table 1: Key Properties of Thalidomide-5-(PEG2-amine)
Property | Specification |
---|---|
Chemical Name | 5-[(2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
Molecular Weight | 440.88 g/mol (HCl salt) |
CAS Number | 2357110-58-6 (HCl); 2743432-13-3 (free base) |
Purity | ≥95% (HPLC) |
Terminal Functional Group | Primary amine (-NH₂) |
Solubility | Enhanced by PEG₂ spacer |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: